molecular formula C8H7BrN2 B1292587 6-Bromo-5-methyl-1H-indazole CAS No. 1000343-69-0

6-Bromo-5-methyl-1H-indazole

Cat. No. B1292587
M. Wt: 211.06 g/mol
InChI Key: YLLZDOJZLKUKEA-UHFFFAOYSA-N
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Description

The compound "6-Bromo-5-methyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are characterized by a pyrrole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position on the indazole core structure defines this specific compound. Although the provided data does not directly discuss "6-Bromo-5-methyl-1H-indazole", it does provide insights into similar compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related indazole derivatives has been reported through the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was achieved by reacting 3-phenylsydnone with p-toluquinone, followed by bromination to introduce the bromo substituent . This method could potentially be adapted for the synthesis of "6-Bromo-5-methyl-1H-indazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, with the potential for various regioisomers. The crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . This suggests that "6-Bromo-5-methyl-1H-indazole" could also crystallize in a similar manner, although the exact space group and cell dimensions would likely differ due to the absence of the 2-phenyl and 4,7-dione groups.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including N-arylation and conversion to amides, as demonstrated by the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide . These reactions involve the functionalization of the indazole core and could be relevant to "6-Bromo-5-methyl-1H-indazole" when considering potential chemical modifications or the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be inferred from spectroscopic data such as FT-IR, 1H NMR, and 13C NMR, as well as elemental analysis and crystallography . These techniques provide information on the molecular structure, including bond lengths and angles, and can help predict the behavior of "6-Bromo-5-methyl-1H-indazole" in different environments. The presence of bromine could influence the compound's reactivity, and the methyl group may affect its hydrophobicity.

Safety And Hazards

“6-Bromo-5-methyl-1H-indazole” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Indazole-containing derivatives, including “6-Bromo-5-methyl-1H-indazole”, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential biological activities.

properties

IUPAC Name

6-bromo-5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLZDOJZLKUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646670
Record name 6-Bromo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl-1H-indazole

CAS RN

1000343-69-0
Record name 6-Bromo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-5-METHYLINDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yao, X Sun, S Jin, L Yang, H Xu… - Journal of Medicinal …, 2019 - ACS Publications
… tert-Butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate 38a (1.6 g, 5 mmol) is dissolved in argon-purged anhydrous 1,4-dioxane (10 mL). To this solution are added bis(pinacolato)…
Number of citations: 26 pubs.acs.org

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